molecular formula C15H16O B1590931 1,3-Dimethyl-5-(2-methylphenoxy)benzene CAS No. 196604-20-3

1,3-Dimethyl-5-(2-methylphenoxy)benzene

Cat. No. B1590931
M. Wt: 212.29 g/mol
InChI Key: YCAZRHVXMXMPEY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-methylphenoxy)benzene, or 1,3-DM-5-MPB, is a synthetic aromatic compound that has been used in scientific research and lab experiments. It is a derivative of benzene, a molecule composed of six carbon atoms and six hydrogen atoms. 1,3-DM-5-MPB is a small, colorless solid with a melting point of 86-87 °C and a boiling point of 255 °C. It has a distinct odor and is highly soluble in many organic solvents.

Scientific Research Applications

Chemistry of Novolac Resins

Zhang and Solomon (1998) investigated reactions between benzoxazine intermediates and phenols, modeling the curing of novolac resins with hexamethylenetetramine. This study highlights the potential application of derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in polymer chemistry, particularly in forming methylene linkages between phenolic rings, which are crucial in the synthesis of novolac resins (Zhang & Solomon, 1998).

Photoremovable Protecting Group in Synthesis

Zabadal et al. (2001) explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. This research indicates the role of related chemical structures in the field of organic synthesis, where protecting groups play a crucial role in complex chemical reactions (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Synthesis and Crystal Structure

Tang, Kuan-Zhen, and Yu (2008) synthesized and determined the crystal structure of a compound closely related to 1,3-Dimethyl-5-(2-methylphenoxy)benzene. This work contributes to understanding the molecular and crystal structure of such compounds, which is vital for applications in material science and engineering (Tang, Kuan-Zhen, & Yu, 2008).

Structure, Spectroscopy, and Theory Calculations

Li, Geng, He, and Cui (2013) conducted a study on a molecule structurally similar to 1,3-Dimethyl-5-(2-methylphenoxy)benzene, focusing on UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. Their research provides insights into the spectroscopic properties and theoretical calculations relevant to such compounds, which can be important in developing new materials and chemical sensors (Li, Geng, He, & Cui, 2013).

Environmental Applications

Anjaneyulu, Marayya, Rao, and Kumar (1990) investigated the use of polyurethane foam for removing and recovering priority pollutant phenols from industrial effluents. This study opens up possibilities for using derivatives of 1,3-Dimethyl-5-(2-methylphenoxy)benzene in environmental applications, particularly in the treatment of industrial effluents (Anjaneyulu, Marayya, Rao, & Kumar, 1990).

properties

IUPAC Name

1,3-dimethyl-5-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZRHVXMXMPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571513
Record name 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(2-methylphenoxy)benzene

CAS RN

196604-20-3
Record name 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 244 mg of 3,5-dimethylphenol (2 mmoles) and the iodobenzene with 383 μl of 2-iodotoluene (3 mmoles), and taking the reaction time to 118 hours.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
383 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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